molecular formula C12H10INO2 B13655803 Ethyl 6-iodoisoquinoline-3-carboxylate

Ethyl 6-iodoisoquinoline-3-carboxylate

Cat. No.: B13655803
M. Wt: 327.12 g/mol
InChI Key: CZCMJVSPBHQDEF-UHFFFAOYSA-N
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Description

Ethyl 6-iodoisoquinoline-3-carboxylate is a chemical building block of significant interest in medicinal chemistry and drug discovery. As a derivative of the privileged isoquinoline scaffold, it serves as a versatile intermediate for the synthesis of more complex, biologically active molecules . The presence of both an iodine atom and an ester functional group makes it particularly amenable to further structural modifications via cross-coupling reactions and functional group transformations. Research on closely related iodo-substituted quinoline and isoquinoline carboxylates has demonstrated promising antimicrobial properties. These compounds have shown efficacy against pathogens such as S. epidermidis , K. pneumonie , and C. parapsilosis in vitro. A key area of investigation is their ability to inhibit microbial adhesion, which is the initial stage of biofilm development . The isoquinoline core is a well-established structural motif found in a wide range of therapeutic agents . Furthermore, ethyl isoquinoline-3-carboxylate derivatives can be synthesized via practical one-pot domino reactions and can be further functionalized at the nitrogen atom to create diverse chemical libraries for biological screening . This product is intended for research purposes as a key synthetic intermediate in the development of novel antimicrobials and other pharmaceutical candidates. For Research Use Only. Not for Human or Veterinary Use.

Properties

Molecular Formula

C12H10INO2

Molecular Weight

327.12 g/mol

IUPAC Name

ethyl 6-iodoisoquinoline-3-carboxylate

InChI

InChI=1S/C12H10INO2/c1-2-16-12(15)11-6-9-5-10(13)4-3-8(9)7-14-11/h3-7H,2H2,1H3

InChI Key

CZCMJVSPBHQDEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C=CC(=CC2=C1)I

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 6-iodoisoquinoline-3-carboxylate

General Synthetic Strategies for Isoquinoline-3-carboxylates

The isoquinoline-3-carboxylate scaffold is commonly synthesized via:

  • Domino one-pot reactions involving phthalaldehydes and aminoesters or aminomalonates, which construct the isoquinoline ring and introduce the carboxylate group simultaneously.
  • Pommeranz–Fritsch cyclization , a classical two-step method involving condensation and cyclization of benzaldehyde derivatives with amino esters.
  • Stepwise approaches involving Horner–Emmons reactions, benzylic oxidation, and base treatment for regioselective substitutions.

These methods provide the ethyl isoquinoline-3-carboxylate core, which can be further functionalized to introduce halogens such as iodine at specific positions.

Specific Preparation of this compound

Halogenation of Ethyl Isoquinoline-3-carboxylate Precursors

Data Table: Comparison of Preparation Routes for this compound

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
One-pot domino reaction 6-iodo-1,2-dialdehyde + diethyl aminomalonate EtONa, MgSO4, dry ethanol, 4 h, N2 70–80 Simple, efficient, good regioselectivity Requires halogenated dialdehyde
Electrophilic iodination Ethyl isoquinoline-3-carboxylate I2 with oxidants, controlled conditions Moderate Direct halogenation Possible regioselectivity issues
Pd-catalyzed cross-coupling 6-bromo or triflate isoquinoline-3-carboxylate Pd(0) catalyst, Suzuki reaction High High regioselectivity, mild conditions Multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-iodoisoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 6-iodoisoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of biological pathways and mechanisms. It can be used to synthesize bioactive molecules that interact with specific biological targets.

    Medicine: Research into potential therapeutic applications includes the development of new drugs and treatments. Isoquinoline derivatives have shown promise in treating various diseases.

    Industry: The compound is used in the development of new materials and chemicals. .

Mechanism of Action

The mechanism of action of ethyl 6-iodoisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The iodine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, affecting various biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substitution pattern and halogen type significantly influence the properties of isoquinoline carboxylates. Below is a comparative analysis of Ethyl 6-iodoisoquinoline-3-carboxylate and its closest analogs:

Compound Name Substituent (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference(s)
This compound I (6) C₁₂H₁₀INO₂ 343.12* Hypothesized higher lipophilicity due to iodine; potential use in radiopharmaceuticals. Inferred
Ethyl 6-chloroisoquinoline-3-carboxylate Cl (6) C₁₂H₁₀ClNO₂ 235.67 Storage: 2–8°C; used as a biochemical reagent. Solubility and stability under standard conditions .
Ethyl 6-bromoisoquinoline-3-carboxylate Br (6) C₁₂H₁₀BrNO₂ 280.12 Similar to chloro analog but with higher molar mass; used in Suzuki coupling reactions.
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate Cl (4), NO₂ (8) C₁₂H₉ClN₂O₄ 280.67 Nitro group enhances electrophilicity; applications in antimalarial drug synthesis .
Ethyl 1-chloroisoquinoline-3-carboxylate Cl (1) C₁₂H₁₀ClNO₂ 235.67 Substituent position alters electronic effects; potential differences in biological activity .

*Calculated based on atomic weights; experimental data unavailable in evidence.

Key Observations:
  • Positional Isomerism : Substituents at the 6-position (vs. 1- or 4-) influence electronic distribution, affecting reactivity and binding affinity in biological targets .
  • Stability : Chloro and bromo derivatives are stable at 2–8°C, but iodine’s photosensitivity may necessitate stricter storage conditions for the iodo analog .

Q & A

Q. What are the common synthetic routes for Ethyl 6-iodoisoquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves iodination of quinoline precursors followed by esterification. A common method includes reacting 6-iodoquinoline-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine as a base. Key factors affecting yield and purity are reaction temperature (optimized at 60–80°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios. Multi-step protocols require careful control to avoid side reactions, such as over-iodination or ester hydrolysis .

Q. How is the structure of this compound characterized, and which spectroscopic methods are most effective?

Structural confirmation relies on a combination of techniques:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with the iodine atom causing characteristic deshielding in aromatic regions.
  • X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for visualization) resolve crystal packing and confirm substituent positions. Heavy-atom iodine enhances X-ray diffraction quality .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data between this compound and its analogs?

Comparative structure-activity relationship (SAR) studies are critical. For example:

  • Iodine vs. chlorine substituents : Iodine’s larger atomic radius may hinder target binding but improve lipophilicity.
  • Ester vs. carboxylic acid groups : The ethyl ester enhances membrane permeability compared to the free acid. Contradictions in antimicrobial vs. anticancer activity (e.g., moderate anticancer activity vs. high antimicrobial efficacy) are analyzed using dose-response assays and molecular docking to identify binding affinity disparities .

Q. How does the iodine substituent at position 6 influence the compound’s reactivity in cross-coupling reactions, and what methodological considerations are crucial?

The iodine atom facilitates Suzuki-Miyaura or Ullmann couplings due to its polarizable C–I bond. Key considerations:

  • Catalyst selection : Palladium (e.g., Pd(PPh3_3)4_4) or copper catalysts for aryl-aryl bond formation.
  • Steric effects : Bulkier ligands may reduce side reactions at the iodine site.
  • Solvent optimization : DMF or toluene at elevated temperatures (100–120°C) improves reaction efficiency .

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed using software like SHELX?

Challenges include:

  • Disorder in the ethyl ester group : SHELXL’s PART and SUMP instructions model positional disorder.
  • Heavy-atom effects : Iodine’s strong X-ray scattering requires anisotropic displacement parameter (ADP) refinement.
  • Twinning : SHELXD’s twin law detection corrects for pseudo-merohedral twinning .

Q. How do structural modifications at positions 3 and 6 affect the compound’s pharmacokinetic properties, and what in vitro models are used to assess this?

  • Position 3 (ester group) : Hydrolysis to the carboxylic acid improves solubility but reduces bioavailability.
  • Position 6 (iodine) : Enhances metabolic stability compared to fluorine or chlorine. In vitro models include:
  • Caco-2 assays : For intestinal permeability.
  • Microsomal stability tests : To predict hepatic clearance .

Q. What are the key considerations in designing multi-step syntheses for novel derivatives of this compound, especially regarding regioselectivity?

  • Protecting groups : Use of tert-butoxycarbonyl (Boc) to shield reactive amines during iodination.
  • Regioselective iodination : Directed ortho-metalation (DoM) with lithium bases ensures precise substitution.
  • Sequential reactions : Prioritize iodination before esterification to avoid side reactions .

Q. How is computational chemistry applied to predict the interaction of this compound with biological targets, and what validation methods are used?

  • Molecular docking (AutoDock/Vina) : Simulates binding to targets like DNA gyrase or topoisomerase IV.
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Validation includes:
  • In vitro enzyme inhibition assays : Compare IC50_{50} values with docking scores.
  • Mutagenesis studies : Identify critical binding residues .

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